5-(Clorometil)piridina-2-carbonitrilo

Descripción general

Descripción

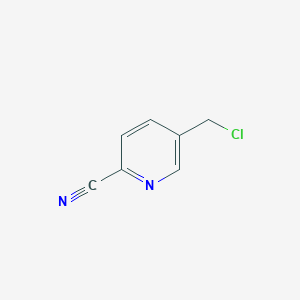

“5-(Chloromethyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C7H5ClN2. It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for “5-(Chloromethyl)pyridine-2-carbonitrile” were not found, similar compounds such as “2-chloro-5-(chloromethyl)pyridine” can be chlorinated under liquid-phase conditions to afford intermediates like “2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)”. Subsequent vapor–phase fluorination of 2,3,5-DCTC produces "2,3,5-DCTF" .Molecular Structure Analysis

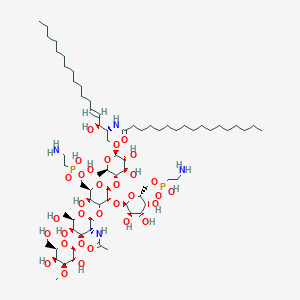

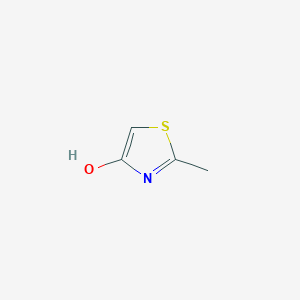

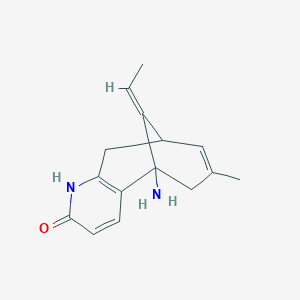

The molecular structure of “5-(Chloromethyl)pyridine-2-carbonitrile” consists of a pyridine ring with a chloromethyl group attached at the 5th position and a carbonitrile group at the 2nd position .Mecanismo De Acción

Target of Action

5-(Chloromethyl)pyridine-2-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic intracellular protein-tyrosine kinase activity, and triggering a signal transduction cascade .

Mode of Action

The compound interacts with its target, EGFR, by mimicking ATP . This interaction inhibits the tyrosine kinase activity of EGFR, preventing the receptor from activating the signal transduction cascades that lead to DNA synthesis and cell proliferation .

Biochemical Pathways

The inhibition of EGFR leads to the disruption of several biochemical pathways. The most significant of these is the MAPK pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, the compound prevents the activation of this pathway, leading to decreased cell proliferation .

Pharmacokinetics

Similar pyrimidine derivatives have been shown to have good bioavailability

Result of Action

The result of the action of 5-(Chloromethyl)pyridine-2-carbonitrile is a decrease in cell proliferation . This is due to its inhibition of EGFR, which disrupts the MAPK pathway and other pathways involved in cell proliferation and survival . This makes the compound a potential candidate for the treatment of cancers that overexpress EGFR .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(Chloromethyl)pyridine-2-carbonitrile has several advantages for use in laboratory experiments, including its ease of synthesis and versatility as a building block for the synthesis of various organic molecules. However, this compound also has limitations, including its potential toxicity and limited solubility in certain solvents.

Direcciones Futuras

The potential applications of 5-(Chloromethyl)pyridine-2-carbonitrile in scientific research are vast, and further studies are needed to fully understand its biological activity and potential therapeutic applications. Some future directions for research include the synthesis of novel derivatives of this compound, the elucidation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the development of new synthetic methods for the production of this compound may also be an area of future research.

Aplicaciones Científicas De Investigación

Química medicinal: Agentes anticancerígenos

5-(Clorometil)piridina-2-carbonitrilo sirve como precursor en la síntesis de derivados de pirimidina-5-carbonitrilo, que se investigan como agentes anticancerígenos dirigidos a EGFRWT y EGFRT790M . Estos derivados presentan actividades citotóxicas contra varias líneas celulares tumorales humanas y prometen ser inhibidores de la tirosina quinasa que imitan al ATP.

Ciencia de materiales: Semiconductores orgánicos

En la ciencia de los materiales, los derivados de this compound se utilizan en el desarrollo de semiconductores orgánicos . Estos compuestos son integrales en el avance de tecnologías como los transistores de efecto de campo orgánicos (OFET) y los diodos emisores de luz orgánicos (OLED).

Química orgánica: Síntesis de heterociclos

Este compuesto es fundamental en la química orgánica para la síntesis de compuestos heterocíclicos . Está involucrado en reacciones clave que forman la columna vertebral de muchas moléculas biológicamente activas y productos químicos industriales.

Química analítica: Sondas químicas

En química analítica, this compound se puede usar para desarrollar sondas químicas para varios ensayos debido a su grupo clorometilo reactivo, que puede unirse a otras moléculas, lo que ayuda en la detección y cuantificación de sustancias biológicas .

Bioquímica: Estudios de inhibición enzimática

El compuesto se usa en bioquímica para estudiar la inhibición enzimática . Sus derivados pueden imitar al ATP, lo que permite a los investigadores explorar los mecanismos de inhibición de las enzimas esenciales para la proliferación de células cancerosas.

Ciencia ambiental: Monitoreo de la contaminación

Los derivados de this compound se pueden utilizar en la ciencia ambiental para monitorear los niveles de contaminación. Su reactividad con varios contaminantes ambientales puede ayudar en el desarrollo de sensores o ensayos para detectar sustancias nocivas .

Farmacología: Desarrollo de fármacos

En farmacología, los derivados de este compuesto se exploran por su potencial como candidatos a fármacos. Son particularmente valiosos en el desarrollo de nuevos agentes farmacológicos debido a su versatilidad estructural y actividad biológica .

Química industrial: Inhibidores de la corrosión

En aplicaciones industriales, los derivados de this compound se utilizan como inhibidores de la corrosión. Su capacidad para formar capas protectoras en los metales los hace valiosos para preservar la maquinaria e infraestructura industriales .

Safety and Hazards

Propiedades

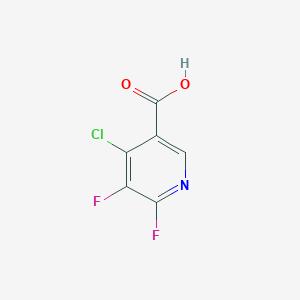

IUPAC Name |

5-(chloromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMVOYGAZCZVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559931 | |

| Record name | 5-(Chloromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105954-37-8 | |

| Record name | 5-(Chloromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

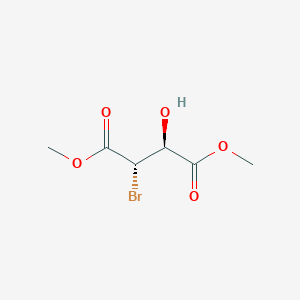

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)